(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid, also known as (S)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid, is a chiral compound that belongs to the class of 4-oxo-2-phenylbutanoic acid derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structure features a tert-butoxy group and a phenyl moiety, contributing to its unique properties and reactivity.
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is classified as a ketone due to the presence of the carbonyl group (C=O) within its structure. Additionally, it is categorized under carboxylic acids due to the presence of the carboxylic acid functional group (-COOH).
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid typically involves multiple steps, including the formation of the carbon skeleton and subsequent functionalization. One common method includes the reaction of phenylbutanoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group.
The molecular structure of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 250.29 g/mol. The structural formula reveals key functional groups that influence its reactivity and interactions with biological targets.
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can undergo various chemical reactions, including:
The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride for reductions, while esterification may require acidic conditions or coupling agents like DCC (dicyclohexylcarbodiimide).
The mechanism by which (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid exerts its biological effects is primarily through enzyme inhibition. It has been studied for its potential role as an inhibitor of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism.
Inhibition studies indicate that this compound can effectively block the conversion of kynurenine to kynurenic acid, thereby influencing neuroprotective pathways and potentially offering therapeutic benefits in neurological disorders .
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is primarily used in:
This compound's diverse applications highlight its significance in both research and potential therapeutic contexts, making it a valuable subject for ongoing studies in organic and medicinal chemistry .
Enantioselective synthesis of this compound centers on creating the chiral C2 center with high optical purity. Two predominant strategies exist: chiral pool derivatization and asymmetric catalytic hydrogenation.
In chiral pool derivatization, L-phenylalanine derivatives serve as starting materials due to their inherent S-configuration. For example, enzymatic hydrolysis of phenylalanine precursors yields (S)-2-amino-4-phenylbutanoic acid, which undergoes Boc protection. Subsequent diazotization and oxidation generate the target keto acid while preserving chirality. This method achieves enantiomeric excess (ee) >98% but requires multi-step optimization to suppress racemization during oxidation [3] [7].
Asymmetric hydrogenation offers a more direct route. Prochiral substrates like ethyl 2-benzoyl-4-phenylbut-2-enoate undergo hydrogenation using chiral catalysts. DuPhos-type rhodium complexes facilitate this transformation, achieving 92–95% ee under mild conditions (25°C, 50 psi H₂). Key parameters include:
Table 1: Enantioselective Hydrogenation Performance
Substrate | Catalyst | ee (%) | Reaction Time (h) |
---|---|---|---|
Ethyl 2-benzoyl-4-phenylbut-2-enoate | Rh-(R,R)-DuPhos | 95 | 12 |
Methyl 2-(4-trifluoromethylbenzoyl)acrylate | Rh-(S)-BINAP | 87 | 18 |
tert-Butyl 2-oxo-4-phenylbut-3-enoate | Ru-TolBINAP | 92 | 10 |
Response surface methodology (RSM) optimizes yield and ee simultaneously. Central-composite designs reveal temperature and solvent polarity as critical factors, with optimal conditions (65°C, dried tetrahydrofuran) yielding 98% product [7].
Installing the Boc group enantioselectively requires catalysts that discriminate between prochiral faces of the keto acid intermediate. The Boc group’s stability under basic conditions makes it ideal for orthogonal protection strategies in complex syntheses [3].
Catalyst Systems
Table 2: Catalyst Performance for Boc Installation
Catalyst | Reaction Time | Yield (%) | ee Retention (%) |
---|---|---|---|
1-Butyl-3-methylimidazolium bromide | 1 h | 98 | >99 |
HFIP | 2.5 h | 97 | >99 |
HClO₄-SiO₂ | 25 min | 96 | 98 |
Iodine (2 mol%) | 45 min | 94 | 97 |
Mechanistic InsightsAsymmetric induction occurs through:
The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis significantly impacts the efficiency of incorporating (S)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid into peptides.
Solid-Phase SynthesisSPPS leverages Merrifield’s principles, anchoring the C-terminal carboxylate to chlorotrityl resin. Boc-protected amino acids couple sequentially using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Key advantages include:
However, SPPS faces limitations:
Solution-Phase SynthesisSolution methods employ segment condensation, where protected peptide fragments couple in homogeneous media. For Boc-protected building blocks like the target compound:
Drawbacks include:
Table 3: Synthesis Metrics Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Average yield per residue | 98% | 92% |
Purity (crude decapeptide) | 85% | 95% |
Scale-up feasibility | Low | High |
Cysteine dependency | No | Yes (for NCL) |
Typical synthesis time (5-mer) | 8 h | 24 h |
Case Study: Macrocyclic Peptide SynthesisIn synthesizing urukthapelstatin A analogs, SPPS outperformed solution-phase methods:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: